1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-
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Description
“1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-” is a derivative of isoindole . Isoindole is a heterocyclic organic compound and it is a structural isomer of indole . The isoindole structure can be found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor and anticancer activity .
Synthesis Analysis
There are several methodologies for the synthesis of isoindoles described in the literature, based mainly on ring-closure reactions, ring transformations, aromatizations, and substituent modifications . For instance, a novel strategy has been established to assemble a series of single (Z)- or (E)-1H-isoindole derivatives through selectively and sequentially activating carbon–nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites .Chemical Reactions Analysis
Isoindoles are rather unstable compounds because of the o-quinoid structure and are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions . A [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety has been described .Future Directions
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFACSYOMMLFABE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292787 |
Source
|
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]- | |
CAS RN |
131523-32-5 |
Source
|
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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